molecular formula C18H17N3O4S B2374995 butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851944-13-3

butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No. B2374995
CAS RN: 851944-13-3
M. Wt: 371.41
InChI Key: NOZOABPQASYAAN-UHFFFAOYSA-N
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Description

“Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves several steps. The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurs . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones affords amide derivatives .


Molecular Structure Analysis

The molecular structure of “butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a butyl group, a carboxamido group, and a benzoate group .

Scientific Research Applications

Anticancer Applications

Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of anticancer drugs . Their structural similarity to purine bases makes them potential purine antagonists, which can be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Applications

Thiazolo[3,2-a]pyrimidines have shown significant antibacterial activities . The design of new scaffolds to deal with antimicrobial resistance has become one of the most important areas of antimicrobial research today .

Antitubercular Applications

Some thiazolo[3,2-a]pyrimidines have demonstrated antitubercular activities . This makes them a potential candidate for the development of new treatments for tuberculosis .

Anti-Inflammatory Applications

Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antiviral Applications

Thiazolo[3,2-a]pyrimidines have also shown antiviral activities . This suggests that they could be used in the development of new antiviral drugs .

Antioxidant Applications

Thiazolo[3,2-a]pyrimidines have demonstrated antioxidant activities . This suggests that they could be used in the development of new antioxidant drugs .

Antihypertensive Applications

Thiazolo[3,2-a]pyrimidines have shown antihypertensive activities . This suggests that they could be used in the development of new antihypertensive drugs .

Drug Design and Synthesis

Apart from their potential therapeutic applications, thiazolo[3,2-a]pyrimidines have huge synthetic potential . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Future Directions

Thiazolo[3,2-a]pyrimidines, including “butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . Therefore, the synthesis of thiazolo[3,2-a]pyrimidine compounds has attracted wide attention .

properties

IUPAC Name

butyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZOABPQASYAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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